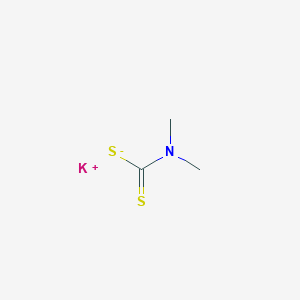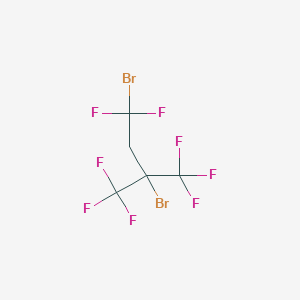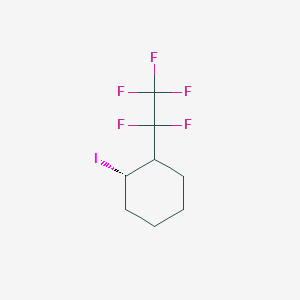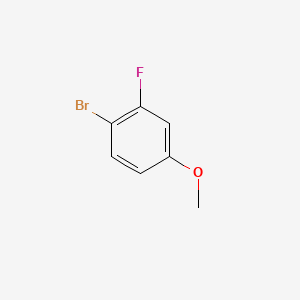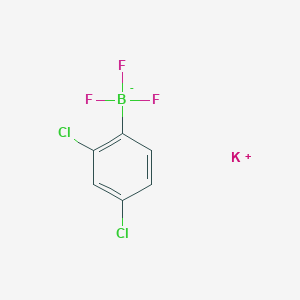
potassium;(2,4-dichlorophenyl)-trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Abstracts Service number 10538797 is known as flavone glycoside dihydrochalcone. This compound is a derivative of flavonoids, which are a class of plant secondary metabolites known for their diverse biological activities. Flavone glycoside dihydrochalcone is particularly noted for its sweetening properties, being significantly sweeter than sucrose.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of flavone glycoside dihydrochalcone involves biotechnological methods. One such method includes the use of a transgenic microorganism containing specific genes that code for bacterial chalcone isomerase and bacterial enoate reductase. The process involves adding flavone glycosides to the transgenic microorganism under conditions that allow simultaneous isomerization and reduction of the flavone glycoside into flavone glycoside dihydrochalcone .
Industrial Production Methods
Industrial production of flavone glycoside dihydrochalcone follows similar biotechnological methods. The process is scaled up to accommodate larger volumes, ensuring the efficient conversion of flavone glycosides to dihydrochalcones. The final product is then isolated and purified to meet industrial standards .
化学反应分析
Types of Reactions
Flavone glycoside dihydrochalcone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of flavone glycoside dihydrochalcone can lead to the formation of flavone glycoside quinones, while reduction can yield flavone glycoside alcohols.
科学研究应用
Flavone glycoside dihydrochalcone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a natural sweetener in diabetic diets.
Industry: It is used in the food industry as a high-intensity sweetener and flavor enhancer.
作用机制
The mechanism of action of flavone glycoside dihydrochalcone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to taste receptors on the tongue, leading to the perception of sweetness. Additionally, it may interact with various enzymes and receptors in the body, contributing to its biological activities such as antioxidant and anti-inflammatory effects.
相似化合物的比较
Flavone glycoside dihydrochalcone can be compared with other similar compounds such as naringin dihydrochalcone, hesperidin dihydrochalcone, and neohesperidin dihydrochalcone. These compounds share similar sweetening properties but differ in their specific chemical structures and biological activities. Flavone glycoside dihydrochalcone is unique in its specific molecular configuration, which contributes to its distinct sweetening potency and biological effects .
Conclusion
Flavone glycoside dihydrochalcone is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and diverse applications make it a valuable subject of scientific research and industrial use.
属性
IUPAC Name |
potassium;(2,4-dichlorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOPVJEJIORDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

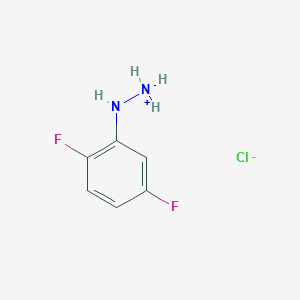
![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)

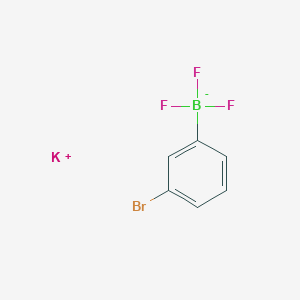

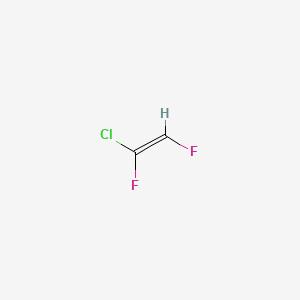


![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B7768289.png)
